molecular formula C19H20Cl2N4O3 B12802457 Benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester CAS No. 103287-17-8

Benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester

Cat. No.: B12802457
CAS No.: 103287-17-8
M. Wt: 423.3 g/mol
InChI Key: OCDJHKGOIXIVHO-UHFFFAOYSA-N
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Description

Benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with chlorine and a pyridazinyl group, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester typically involves multiple steps. One common approach starts with the preparation of the benzoic acid derivative, followed by the introduction of the pyridazinyl group through a series of reactions involving chlorination and esterification. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions helps in achieving consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, resulting in different products.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar structures but different substituents.

    Pyridazinyl esters: Molecules containing the pyridazinyl group with variations in other parts of the structure.

Uniqueness

The uniqueness of benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

103287-17-8

Molecular Formula

C19H20Cl2N4O3

Molecular Weight

423.3 g/mol

IUPAC Name

[3-(5-tert-butyl-6-chloropyridazin-3-yl)-1-methyl-2-oxoimidazolidin-4-yl] 4-chlorobenzoate

InChI

InChI=1S/C19H20Cl2N4O3/c1-19(2,3)13-9-14(22-23-16(13)21)25-15(10-24(4)18(25)27)28-17(26)11-5-7-12(20)8-6-11/h5-9,15H,10H2,1-4H3

InChI Key

OCDJHKGOIXIVHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NN=C1Cl)N2C(CN(C2=O)C)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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